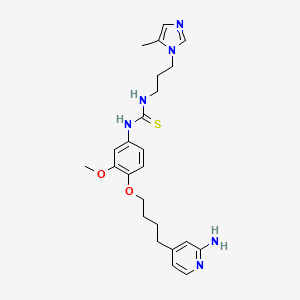
6-O-acetyl-D-glucopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-O-Acetyl-D-glucopyranose is a derivative of D-glucose, where an acetyl group is attached to the sixth carbon of the glucopyranose ring. This compound is part of the broader class of acetylated sugars, which are commonly used in organic synthesis and various biochemical applications. The acetylation of sugars like D-glucopyranose can significantly alter their chemical properties, making them useful intermediates in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-O-acetyl-D-glucopyranose typically involves the acetylation of D-glucopyranose. One common method is the reaction of D-glucopyranose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out at room temperature, and the product is purified through crystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems for the addition of reagents and the removal of by-products can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 6-O-Acetyl-D-glucopyranose can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of 6-O-carboxy-D-glucopyranose.
Reduction: Formation of 6-O-hydroxy-D-glucopyranose.
Substitution: Formation of 6-O-substituted-D-glucopyranose derivatives.
Aplicaciones Científicas De Investigación
6-O-Acetyl-D-glucopyranose has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex carbohydrates and glycosides.
Biology: Studied for its role in glycosylation processes and as a model compound for understanding carbohydrate metabolism.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the production of biodegradable polymers and as a starting material for the synthesis of specialty chemicals
Mecanismo De Acción
The mechanism of action of 6-O-acetyl-D-glucopyranose involves its interaction with various enzymes and proteins in biological systems. The acetyl group can be hydrolyzed by esterases, releasing D-glucopyranose and acetic acid. This hydrolysis can affect the glycosylation patterns of proteins and lipids, influencing cellular signaling pathways and metabolic processes .
Comparación Con Compuestos Similares
1,2,3,4,6-Penta-O-acetyl-D-glucopyranose: A fully acetylated derivative of D-glucopyranose with acetyl groups on all hydroxyl positions.
2,3,4,6-Tetra-O-acetyl-D-glucopyranose: A derivative with acetyl groups on the second, third, fourth, and sixth carbons.
3,6-Di-O-acetyl-1,2,4-O-orthoacetyl-D-glucopyranose: A compound with acetyl groups on the third and sixth carbons and an orthoacetyl group on the first, second, and fourth carbons
Uniqueness: 6-O-Acetyl-D-glucopyranose is unique in its selective acetylation at the sixth carbon, which can influence its reactivity and interaction with biological molecules. This selective modification allows for targeted studies on the role of acetylation in carbohydrate chemistry and biology.
Propiedades
Fórmula molecular |
C8H14O7 |
|---|---|
Peso molecular |
222.19 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C8H14O7/c1-3(9)14-2-4-5(10)6(11)7(12)8(13)15-4/h4-8,10-13H,2H2,1H3/t4-,5-,6+,7-,8?/m1/s1 |
Clave InChI |
ILLOJQCWUBEHBA-KEWYIRBNSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(3-chloro-4-fluoroanilino)-7-methoxy-6-quinazolinyl]-4-(1-piperidinyl)-2-butenamide](/img/structure/B12433167.png)
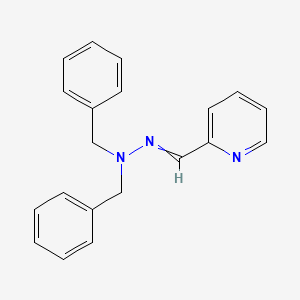
![[(5-Methylfuran-2-yl)methyl]hydrazine](/img/structure/B12433174.png)
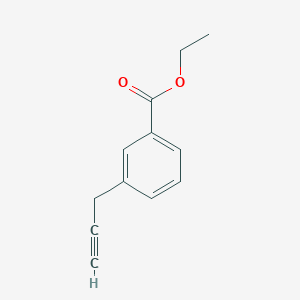
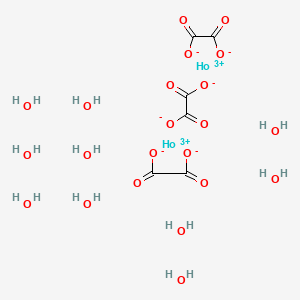
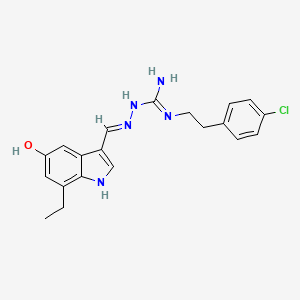
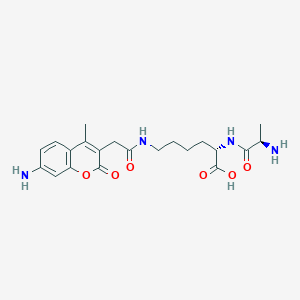
![3-phenyl-N-[2,2,2-trichloro-1-[[(8-quinolinylamino)-sulfanylidenemethyl]amino]ethyl]-2-propenamide](/img/structure/B12433191.png)
![methyl 1-[(2S,3S)-3-methyl-2-{[(2S)-3-(propylcarbamoyl)oxiran-2-yl]formamido}pentanoyl]pyrrolidine-2-carboxylate](/img/structure/B12433193.png)
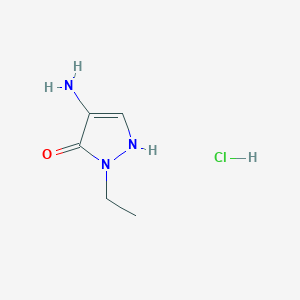
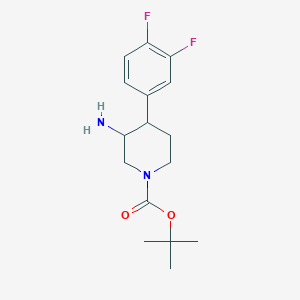

![[(2S)-5-hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 3-phenylprop-2-enoate](/img/structure/B12433248.png)
